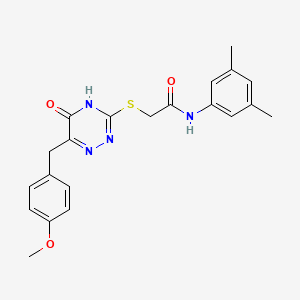

N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

This compound features a 1,2,4-triazin-3-yl core substituted with a 4-methoxybenzyl group at position 6 and a thioacetamide linker connected to a 3,5-dimethylphenyl moiety. The triazinone ring system (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl) is a key pharmacophore known for diverse biological activities, including enzyme inhibition and antimicrobial effects . Structural analogs of this compound often vary in substituents on the triazine, benzene, or acetamide moieties, leading to differences in physicochemical properties and bioactivity.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13-8-14(2)10-16(9-13)22-19(26)12-29-21-23-20(27)18(24-25-21)11-15-4-6-17(28-3)7-5-15/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYJKLAVSORLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C21H22N4O3S

- Molecular Weight : 410.49 g/mol

- CAS Number : 905780-76-9

The structure includes a triazine ring which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds containing triazine moieties exhibit significant anticancer properties. For instance:

- A related compound demonstrated cytotoxic activity against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. The presence of electron-donating groups on the phenyl ring enhances this activity due to increased electron density, which is crucial for interaction with cellular targets .

The mechanism through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : The compound could trigger programmed cell death in malignant cells.

- Disruption of Cellular Signaling Pathways : It may interfere with pathways that promote cell survival and proliferation .

Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxicity of various triazine derivatives including our compound, it was found that:

- The compound exhibited selective cytotoxicity against breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cell lines.

- The IC50 values ranged from 27.6 μM to 43 μM depending on the structural modifications present in the derivatives tested .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that:

- Substitutions on the phenyl ring significantly affected biological activity.

- The presence of methoxy and dimethyl groups was correlated with enhanced potency against tumor cells .

Data Summary

Scientific Research Applications

Medicinal Chemistry

The compound's structure, which includes a benzothiazole moiety, positions it as a promising candidate in the development of novel therapeutic agents. Benzothiazoles are known for their diverse biological activities, including:

- Anticancer Properties : Compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of the cell cycle. Studies indicate that derivatives of benzothiazole can inhibit tubulin polymerization, which is critical for cancer cell division .

- Neuroprotective Effects : Some benzothiazole derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease. They may act by inhibiting acetylcholinesterase, an enzyme associated with cognitive decline .

Antimicrobial Activity

Research has demonstrated that (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(3-nitrophenyl)acrylamide hydrochloride possesses significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of Related Benzothiazole Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Bacillus cereus | 12 |

| Compound C | Escherichia coli | No activity |

| Compound D | Pseudomonas aeruginosa | No activity |

These findings suggest that the compound could be further explored for its potential as an antibacterial agent .

Antioxidant Activity

The antioxidant properties of the compound have also been investigated. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Assessment

| Sample | Concentration (mg/mL) | % Inhibition | IC50 (mg/mL) |

|---|---|---|---|

| Sample A | 100 | 75 | 0.5 |

| Sample B | 100 | 60 | 0.8 |

| Sample C | 100 | 45 | 1.2 |

The results indicate that certain derivatives exhibit substantial free radical scavenging abilities, highlighting their potential therapeutic applications in oxidative stress-related conditions .

Case Study: Anticancer Activity Evaluation

A study assessed the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines such as HeLa and MCF-7. The results revealed that some compounds exhibited IC50 values in the micromolar range, indicating significant anticancer potential. For example, one derivative demonstrated an IC50 value of approximately 5 µM against HeLa cells, suggesting a strong inhibitory effect on cell proliferation .

Case Study: Neuroprotective Action

Another investigation focused on the neuroprotective effects of related benzothiazole compounds in models of amyotrophic lateral sclerosis (ALS). The study found that these compounds could reduce neuronal cell death and improve motor function in treated models, suggesting their applicability in neurodegenerative disease therapies .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes structurally related compounds and their key characteristics:

Key Observations :

- Melting Points: Compounds with halogenated substituents (e.g., 5l, 5m) exhibit higher melting points (116–118°C, 80–82°C) compared to non-halogenated analogs (5k: 92–94°C), likely due to enhanced intermolecular interactions .

- Mass Spectrometry : The presence of chlorine (5l) increases the molecular ion mass (m/z 573.1841), while fluorine (5m) reduces it (m/z 527.2030) .

Crystallographic and Solid-State Comparisons

- Crystal Packing: N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () exhibits two molecules per asymmetric unit, attributed to steric effects of the 3,5-dimethyl group.

- Electron-Withdrawing Groups : Meta-substitution with strong electron-withdrawing groups (e.g., nitro) significantly alters lattice constants, as seen in . The target compound’s 4-methoxybenzyl group, being electron-donating, may contrastingly reduce polarity and improve solubility .

Q & A

Q. What are the common synthetic routes for N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, and which analytical techniques are essential for confirming its structure?

- Methodological Answer : The synthesis typically involves multi-step reactions with key intermediates. For example, coupling reactions using potassium carbonate in DMF as a base, followed by thioether bond formation via chloroacetylated intermediates, are common . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through crystallization or recrystallization . Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to detect functional groups like carbonyl or thioether linkages . For crystalline derivatives, X-ray crystallography (as in ) may resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?

- Methodological Answer : Optimization requires systematic variation of parameters:

- Temperature : Lower temperatures (e.g., room temperature) may reduce side reactions during coupling steps, while higher temperatures could accelerate cyclization .

- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while switching to dichloromethane (DCM) might improve solubility of intermediates .

- Catalyst/Base : Potassium carbonate is standard, but testing alternatives like triethylamine could improve reaction kinetics .

- Workflow : Use design-of-experiments (DoE) frameworks to statistically model interactions between variables (e.g., solvent, temperature, stoichiometry) and identify optimal conditions .

Q. When contradictory data arises from NMR and mass spectrometry analyses, what methodological approaches can resolve such discrepancies?

- Methodological Answer :

- Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvent purity, ionization mode in MS) .

- Supplementary Techniques : Employ heteronuclear NMR (e.g., HSQC, HMBC) to confirm connectivity or use high-resolution MS (HRMS) for precise mass determination .

- Crystallographic Data : If available, X-ray diffraction (as in ) provides unambiguous structural validation .

- Isotopic Labeling : Introduce isotopic tags (e.g., ¹³C) to track specific functional groups and verify spectral assignments .

Q. What methodological frameworks are recommended for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer assays?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial : Follow CLSI guidelines for minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria and fungi .

- Anticancer : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity, with dose-response curves for IC₅₀ determination .

- Mechanistic Studies : Pair cellular assays with molecular docking to predict binding affinity to targets like dihydrofolate reductase (DHFR) or β-tubulin .

- Control Compounds : Include structurally similar analogs (e.g., thiazole or triazine derivatives) to establish structure-activity relationships (SAR) .

Q. How do structural modifications in derivatives of this compound influence their chemical reactivity and biological activity?

- Methodological Answer :

- Functional Group Replacement : Substitute the 4-methoxybenzyl group with electron-withdrawing groups (e.g., nitro) to alter electrophilicity and reactivity in nucleophilic substitutions .

- Ring Modifications : Replace the triazinone core with pyrimidine or thiadiazole rings to test effects on bioactivity .

- Biological Impact : Derivatives with additional methoxy groups (e.g., 3,5-dimethoxy substituents) show enhanced antimicrobial activity due to increased membrane permeability . Quantitative SAR (QSAR) modeling can predict activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.